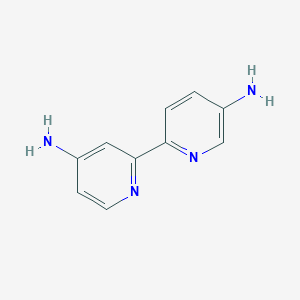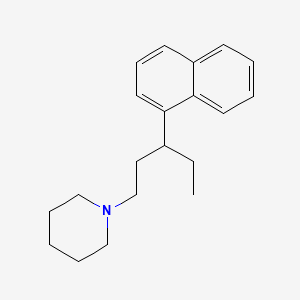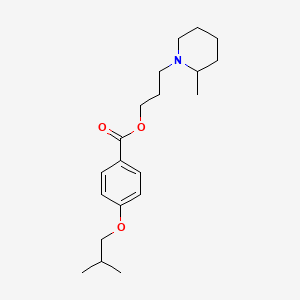
3-(2'-Methylpiperidino)propyl p-isobutoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2’-Methylpiperidino)propyl p-isobutoxybenzoate is a chemical compound with the molecular formula C20H31NO3 It is characterized by its complex structure, which includes an ester group, a tertiary amine, and an aromatic ether
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2’-Methylpiperidino)propyl p-isobutoxybenzoate typically involves the esterification of p-isobutoxybenzoic acid with 3-(2’-methylpiperidino)propanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene .
Industrial Production Methods
In an industrial setting, the production of 3-(2’-Methylpiperidino)propyl p-isobutoxybenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
化学反応の分析
Types of Reactions
3-(2’-Methylpiperidino)propyl p-isobutoxybenzoate can undergo various chemical reactions, including:
Oxidation: The tertiary amine group can be oxidized to form N-oxide derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The aromatic ether can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Corresponding alcohols.
Substitution: Substituted aromatic ethers.
科学的研究の応用
3-(2’-Methylpiperidino)propyl p-isobutoxybenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(2’-Methylpiperidino)propyl p-isobutoxybenzoate involves its interaction with specific molecular targets. The compound’s ester and amine groups allow it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. The aromatic ether moiety may also play a role in its binding affinity and specificity .
類似化合物との比較
Similar Compounds
- 3-(2’-Methylpiperidino)propyl p-butoxybenzoate
- 3-(2’-Methylpiperidino)propyl p-ethoxybenzoate
- 3-(2’-Methylpiperidino)propyl p-methoxybenzoate
Uniqueness
3-(2’-Methylpiperidino)propyl p-isobutoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its isobutoxy group differentiates it from other similar compounds, potentially enhancing its lipophilicity and membrane permeability .
特性
CAS番号 |
63916-90-5 |
|---|---|
分子式 |
C20H31NO3 |
分子量 |
333.5 g/mol |
IUPAC名 |
3-(2-methylpiperidin-1-yl)propyl 4-(2-methylpropoxy)benzoate |
InChI |
InChI=1S/C20H31NO3/c1-16(2)15-24-19-10-8-18(9-11-19)20(22)23-14-6-13-21-12-5-4-7-17(21)3/h8-11,16-17H,4-7,12-15H2,1-3H3 |
InChIキー |
LDHRPGPXSCBURF-UHFFFAOYSA-N |
正規SMILES |
CC1CCCCN1CCCOC(=O)C2=CC=C(C=C2)OCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


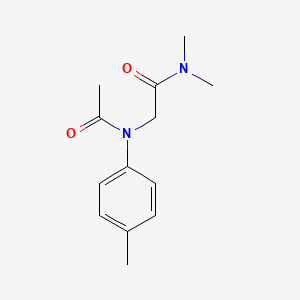
![O-Ethyl {[(benzyloxy)carbonyl]amino}ethanethioate](/img/structure/B13782114.png)
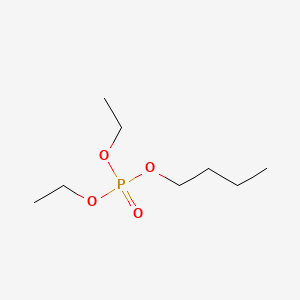
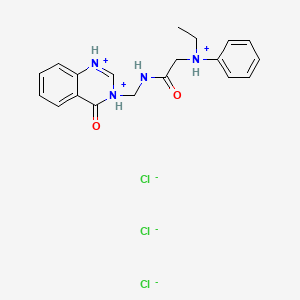
![Ethanone, 1-(1-azabicyclo[2.2.1]hept-3-YL)-2-bromo-, exo-(9CI)](/img/structure/B13782143.png)
![7-(Carboxymethyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13782150.png)
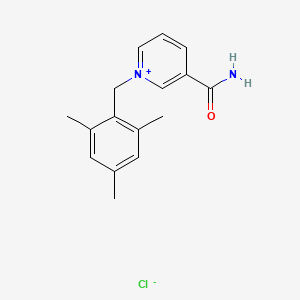
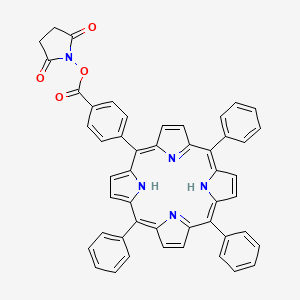

![2-{[2-{[(6-Aminohexanoyl)oxy]methyl}-2-(hydroxymethyl)butoxy]carbonyl}cyclohexanecarboxylic acid](/img/structure/B13782171.png)
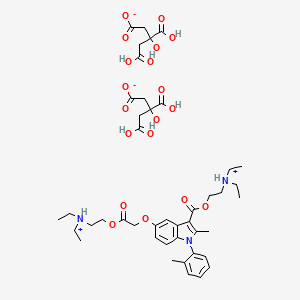
![[9-(2,5-dicarboxyphenyl)-6-(ethylamino)xanthen-3-ylidene]-ethylazanium;N,N-diethylethanamine;chloride](/img/structure/B13782182.png)
